BMS-351

説明

特性

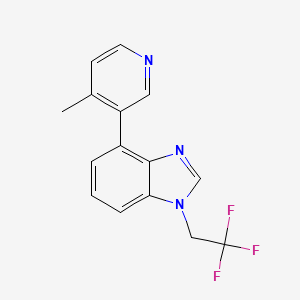

分子式 |

C15H12F3N3 |

|---|---|

分子量 |

291.27 g/mol |

IUPAC名 |

4-(4-methyl-3-pyridinyl)-1-(2,2,2-trifluoroethyl)benzimidazole |

InChI |

InChI=1S/C15H12F3N3/c1-10-5-6-19-7-12(10)11-3-2-4-13-14(11)20-9-21(13)8-15(16,17)18/h2-7,9H,8H2,1H3 |

InChIキー |

OFFVLUDFSIUVMI-UHFFFAOYSA-N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BMS-351; BMS 351; BMS351. |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of BMS-351

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-351 is a potent and selective, non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. By specifically targeting the 17,20-lyase activity of CYP17A1, this compound effectively suppresses the production of androgens, which are key drivers in the progression of castration-resistant prostate cancer (CRPC). This targeted mechanism of action offers the potential for a more favorable safety profile compared to less selective inhibitors by minimizing the impact on glucocorticoid and mineralocorticoid synthesis. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of CYP17A1 Lyase

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of CYP17A1.[1][2][3] CYP17A1 is a dual-function enzyme, possessing both 17α-hydroxylase and 17,20-lyase activities, which are essential for the conversion of pregnenolone and progesterone into androgens and cortisol.[2] this compound demonstrates a notable selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[2] This selective inhibition of the lyase function is crucial as it blocks the critical step in the androgen synthesis pathway, leading to a significant reduction in the production of testosterone and other androgens that fuel the growth of prostate cancer cells.[2][3]

The primary advantage of this selectivity is the potential to avoid the significant mineralocorticoid excess that can occur with non-selective CYP17A1 inhibitors, which also block the 17α-hydroxylase activity required for cortisol synthesis.[2] By preserving cortisol production, this compound may reduce the need for co-administration of corticosteroids, a common requirement with other CYP17A1 inhibitors to manage the side effects of adrenal insufficiency.[4]

Quantitative Data: Potency and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent inhibition of CYP17A1 and its selectivity over other cytochrome P450 enzymes.

| Target Enzyme | Species | IC50 (nM) | Assay Description |

| CYP17A1 (Lyase) | Human | 19 | Inhibition of human CYP17A1 expressed in HEK293 cell microsomes using [3H]-pregnenolone as a substrate, measured by a scintillation proximity assay.[1] |

| CYP17A1 (Lyase) | Cynomolgus Monkey | 4 | As above.[1] |

| CYP17A1 (Hydroxylase) | Human | ~190 (calculated from ratio) | Based on a reported hydroxylase/lyase selectivity ratio of 10.[2] |

| CYP1A2 | Human | >10,000 | Weak inhibition observed.[2] |

| CYP2C8 | Human | >10,000 | No significant inhibition reported. |

| CYP2C9 | Human | >10,000 | No significant inhibition reported. |

| CYP2D6 | Human | >10,000 | No significant inhibition reported. |

| CYP3A4 | Human | >10,000 | No significant inhibition reported. |

| CYP11B1 | Human | >10,000 | No significant inhibition reported.[2] |

| CYP21A2 | Human | >10,000 | No significant inhibition reported.[2] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.

Steroidogenesis Pathway and the Role of CYP17A1

Caption: Simplified steroidogenesis pathway highlighting the inhibition of CYP17A1 lyase by this compound.

Experimental Workflow for In Vitro CYP17A1 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on CYP17A1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro CYP17A1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CYP17A1 lyase activity.

Materials:

-

Recombinant human CYP17A1 expressed in HEK293 cell microsomes.

-

This compound stock solution in DMSO.

-

[³H]-Pregnenolone (radiolabeled substrate).

-

NADPH (cofactor).

-

Scintillation Proximity Assay (SPA) beads.

-

96-well microplates.

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the recombinant human CYP17A1 microsomes to each well.

-

Add the different concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells.

-

Initiate the enzymatic reaction by adding a mixture of [³H]-pregnenolone and NADPH to each well.

-

Incubate the plate at 37°C for 45 minutes with gentle agitation.[1]

-

Terminate the reaction by adding a stop solution.

-

Add SPA beads to each well and incubate to allow binding of the radiolabeled product.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Steroidogenesis Assay (H295R)

Objective: To evaluate the effect of this compound on the production of steroid hormones in a cellular context.

Materials:

-

NCI-H295R human adrenocortical carcinoma cell line.

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Forskolin (optional, to stimulate steroidogenesis).

-

24-well cell culture plates.

-

ELISA kits or LC-MS/MS for testosterone and cortisol measurement.

Procedure:

-

Seed NCI-H295R cells in 24-well plates and allow them to adhere and grow to a desired confluency.

-

Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Forskolin can be co-administered to stimulate the steroidogenesis pathway.

-

Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentrations of testosterone and cortisol in the supernatant using specific ELISA kits or by LC-MS/MS analysis.

-

Determine the effect of this compound on steroid hormone production by comparing the levels in treated wells to the vehicle control.

In Vivo Pharmacodynamic Study in Cynomolgus Monkeys

Objective: To assess the in vivo efficacy of this compound in reducing testosterone levels.

Materials:

-

Castrated male cynomolgus monkeys.

-

This compound formulation for oral administration.

-

Vehicle control.

-

Equipment for blood collection.

-

ELISA kit or LC-MS/MS for testosterone measurement in serum or plasma.

Procedure:

-

Acclimatize castrated male cynomolgus monkeys to the experimental conditions.

-

Administer a single oral dose of this compound (e.g., 1.5 mg/kg) or vehicle to the monkeys.[2][3]

-

Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain serum or plasma and store them frozen until analysis.

-

Measure the testosterone concentrations in the serum or plasma samples using a validated ELISA kit or LC-MS/MS method.[5]

-

Analyze the data to determine the extent and duration of testosterone suppression following this compound administration compared to the vehicle control group.

Conclusion

This compound is a highly potent and selective inhibitor of CYP17A1 lyase, a key enzyme in androgen biosynthesis. Its mechanism of action, focused on the specific inhibition of the 17,20-lyase activity, leads to a significant reduction in androgen production. This targeted approach holds the promise of a more favorable side effect profile compared to less selective agents, potentially obviating the need for concurrent corticosteroid therapy. The data and experimental protocols presented in this guide provide a comprehensive technical overview of the core mechanism of action of this compound, supporting its continued investigation and development as a therapeutic agent for castration-resistant prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cosmobiousa.com [cosmobiousa.com]

An In-depth Technical Guide to BMS-351: A Selective CYP17A1 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-351 is a potent, non-steroidal, and selective inhibitor of the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound demonstrates a promising preclinical profile with significant potential to overcome some of the limitations of existing therapies.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory potency and selectivity, and detailed experimental methodologies for its evaluation.

Introduction: The Role of CYP17A1 in Prostate Cancer

Androgen receptor (AR) signaling is a primary driver of prostate cancer progression. While androgen deprivation therapies that suppress testicular testosterone production are initially effective, the disease often progresses to CRPC, partly due to the continued production of androgens in the adrenal glands and within the tumor microenvironment.[4][5] The enzyme CYP17A1 is a key player in this process, catalyzing two crucial reactions in the steroidogenesis pathway: 17α-hydroxylase activity and 17,20-lyase activity.[6][7] The 17,20-lyase function is the rate-limiting step for the production of androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione. Therefore, inhibiting the lyase activity of CYP17A1 is a validated therapeutic strategy for CRPC.[5]

This compound was developed as a selective inhibitor of CYP17A1 lyase, aiming to reduce androgen synthesis and thereby suppress AR signaling in CRPC.[3] A key advantage of selectively targeting the lyase activity over the hydroxylase activity is the potential to minimize the disruption of cortisol biosynthesis, which can lead to undesirable side effects requiring co-administration of corticosteroids.[4]

Mechanism of Action of this compound

This compound is a reversible, non-steroidal competitive inhibitor of the CYP17A1 enzyme.[3] It binds to the active site of the enzyme, preventing the binding of the natural substrates, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, and thereby inhibiting the subsequent cleavage of the C17-20 bond required for androgen precursor synthesis.

The following diagram illustrates the steroidogenesis pathway and the point of intervention by this compound.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Potency of this compound against CYP17A1

| Species | Assay Type | IC50 (nM) | Reference |

| Human | CYP17A1 SPA | 19 | [2] |

| Cynomolgus Monkey | CYP17A1 SPA | 4 | [2] |

| Human | Adrenal SPA | 20 | [8] |

| Cynomolgus Monkey | Adrenal SPA | 2 | [8] |

Table 2: In Vitro Selectivity Profile of this compound

| Enzyme/Assay | Species | IC50 (nM) | Selectivity Ratio (vs. Human CYP17A1) | Reference |

| CYP21A2 | Human | >7500 | >395-fold | [8] |

| CYP21A2 | Cynomolgus Monkey | >7500 | >1875-fold | [8] |

| CYP11B1 | Human | >7500 | >395-fold | [8] |

| CYP11B1 | Cynomolgus Monkey | >7500 | >1875-fold | [8] |

| Hydroxylase/Lyase Ratio | Human | - | 10 | [8] |

| Hydroxylase/Lyase Ratio | Cynomolgus Monkey | - | 11 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

CYP17A1 Lyase Inhibition Scintillation Proximity Assay (SPA)

This assay is used to determine the potency of compounds in inhibiting the 17,20-lyase activity of CYP17A1.

-

Enzyme Source: Microsomes from HEK293 cells overexpressing human or cynomolgus monkey CYP17A1.

-

Substrate: [³H]-17α-hydroxypregnenolone.

-

Principle: The assay measures the release of [³H]-acetate, a product of the lyase reaction, which is captured by scintillant-coated beads, leading to light emission.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the CYP17A1-expressing microsomes.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the [³H]-17α-hydroxypregnenolone substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 45 minutes).

-

Terminate the reaction and add the SPA beads.

-

Measure the emitted light using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

CYP17A1 Hydroxylase/Lyase Selectivity Assay

This assay differentiates the inhibitory effect of a compound on the two distinct enzymatic activities of CYP17A1.

-

Enzyme Source: Recombinant human or cynomolgus monkey CYP17A1.

-

Substrates: [¹⁴C]-Progesterone for hydroxylase activity and [³H]-17α-hydroxypregnenolone for lyase activity.

-

Principle: The formation of radiolabeled products, 17α-hydroxyprogesterone and DHEA, is quantified to determine the activity of each enzymatic function.

-

Protocol:

-

Perform two separate sets of reactions, one for each activity.

-

For the hydroxylase assay, incubate the enzyme with [¹⁴C]-Progesterone and varying concentrations of this compound.

-

For the lyase assay, incubate the enzyme with [³H]-17α-hydroxypregnenolone and varying concentrations of this compound.

-

After incubation, extract the steroids from the reaction mixture.

-

Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled product formed.

-

Calculate the IC50 for each activity and determine the hydroxylase/lyase selectivity ratio (IC50 hydroxylase / IC50 lyase).

-

Selectivity Assays against CYP21A2 and CYP11B1

These assays are crucial to assess the off-target effects of this compound on other key steroidogenic enzymes.

-

Enzyme Source: Recombinant human or cynomolgus monkey CYP21A2 and CYP11B1.

-

Substrates: Specific radiolabeled substrates for each enzyme (e.g., [³H]-17α-hydroxyprogesterone for CYP21A2 and [³H]-11-deoxycortisol for CYP11B1).

-

Protocol:

-

The assay principle is similar to the CYP17A1 inhibition assays.

-

Incubate the respective enzyme with its specific radiolabeled substrate in the presence of varying concentrations of this compound.

-

Following incubation, separate and quantify the product formation.

-

Determine the IC50 values to assess the inhibitory potential of this compound against these enzymes.

-

Experimental and Logical Workflows

The discovery and preclinical evaluation of this compound followed a structured workflow, as depicted in the diagram below.

Conclusion

This compound is a highly potent and selective non-steroidal inhibitor of CYP17A1 lyase. Its preclinical data demonstrates a favorable profile, with significant inhibition of androgen production and high selectivity over other steroidogenic enzymes, which may translate to an improved safety profile in clinical settings. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic agent for castration-resistant prostate cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. assaygenie.com [assaygenie.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of BMS-351

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-351 is a potent and selective nonsteroidal inhibitor of cytochrome P450 17A1 (CYP17A1) lyase, a critical enzyme in the androgen biosynthesis pathway.[1] Its high selectivity makes it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC) by reducing androgen levels while minimizing effects on corticosteroid production.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Structure and Properties

This compound, identified as compound 18 in its discovery publication, possesses a pyridyl biaryl benzimidazole core structure.[1]

| Property | Value | Reference |

| IUPAC Name | 4-(4-methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole | N/A |

| CAS Number | 1370001-71-0 | [2] |

| Molecular Formula | C₁₅H₁₂F₃N₃ | [2] |

| Molecular Weight | 291.27 g/mol | [2] |

Synthesis of this compound

While the seminal paper by Huang et al. outlines the discovery of this compound, it does not provide a detailed experimental protocol for its synthesis.[1] Based on established methodologies for the synthesis of substituted benzimidazoles, a plausible synthetic route is proposed below. This proposed synthesis involves a Suzuki coupling to form the biaryl linkage followed by N-alkylation to introduce the trifluoroethyl group.

Proposed Synthetic Scheme

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole

-

To a solution of 4-bromo-1H-benzo[d]imidazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, sodium hydride (NaH), portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,2,2-trifluoroethyl iodide dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole.

Step 2: Suzuki Coupling to Yield this compound

-

In a reaction vessel, combine 4-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole, (4-methylpyridin-3-yl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture and heat it to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours.

-

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of the 17,20-lyase activity of CYP17A1. This enzyme plays a pivotal role in the androgen biosynthesis pathway, catalyzing the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These products are precursors to testosterone and dihydrotestosterone (DHT), which are potent androgens that can stimulate the growth of prostate cancer cells. By selectively inhibiting the lyase activity, this compound reduces the production of these androgens.

Caption: Androgen biosynthesis pathway and the inhibitory action of this compound.

Biological Activity and Data

This compound has demonstrated potent inhibition of human CYP17A1 lyase with high selectivity over other cytochrome P450 enzymes.

| Target | IC₅₀ (nM) | Assay Conditions | Reference |

| Human CYP17A1 | 19 | Inhibition of human CYP17A1 expressed in HEK293 cell microsomes using [³H]-pregnenolone as a substrate. | [2] |

| Cynomolgus Monkey CYP17A1 | 4 | Inhibition of cynomolgus monkey CYP17A1 expressed in HEK293 cell microsomes using [³H]-pregnenolone as a substrate. | [2] |

Experimental Protocol: In Vitro CYP17A1 Lyase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against CYP17A1 lyase using a radiolabeled substrate.[3]

Caption: Workflow for an in vitro CYP17A1 lyase inhibition assay.

Methodology

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing recombinant human CYP17A1, NADPH-cytochrome P450 reductase, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Compound Addition: Add the test compound (this compound) at a range of concentrations. Include a vehicle control (e.g., DMSO).

-

Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate, [³H]-17α-hydroxypregnenolone. Incubate the mixture at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as a mixture of methanol and acetic acid.

-

Extraction: Extract the steroids from the aqueous mixture using an organic solvent like ethyl acetate.

-

Separation: Separate the substrate ([³H]-17α-hydroxypregnenolone) from the product ([³H]-DHEA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]

-

Quantification: Quantify the amount of radioactive product formed using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of CYP17A1 lyase with a promising preclinical profile for the treatment of castration-resistant prostate cancer.[1] Its nonsteroidal nature and high selectivity offer potential advantages over existing therapies. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working on novel therapies for prostate cancer and other androgen-dependent diseases. Further investigation into the detailed synthetic route and clinical evaluation of this compound is warranted.

References

- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BMS-354825 (Dasatinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dasatinib, also known as BMS-354825, is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1] Developed by Bristol-Myers Squibb, it was initially designed as a dual inhibitor of Src and Abl kinases.[2] Its clinical significance was firmly established with its approval for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[3] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein, a hallmark of CML, and the SRC family of kinases, which are implicated in various cellular processes including proliferation, migration, and survival.[4][5] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of Dasatinib, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways and workflows.

Discovery and Medicinal Chemistry

The development of Dasatinib stemmed from a program aimed at discovering potent inhibitors of Src family kinases (SFKs).[6] Through screening and structure-activity relationship (SAR) studies, a 2-aminothiazole scaffold was identified as a promising starting point. Optimization of this lead compound led to the synthesis of BMS-354825, which demonstrated potent inhibition of both Src and Abl kinases.[7]

The chemical synthesis of Dasatinib (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide) has been described in the literature. One synthetic route involves the condensation of a chlorothiazole intermediate with 2-chloro-6-methylphenyl isocyanate, followed by a series of reactions to introduce the aminopyrimidine side chain.[7]

Mechanism of Action

Dasatinib is a multi-targeted tyrosine kinase inhibitor.[8] Its primary targets include:

-

BCR-ABL Kinase: Dasatinib potently inhibits the constitutively active BCR-ABL tyrosine kinase, the driver of CML.[4] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[4][9]

-

SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of SFKs, including SRC, LCK, YES, and FYN.[8] Inhibition of these kinases disrupts downstream signaling pathways involved in cell growth, proliferation, and survival.[5]

-

Other Kinases: Dasatinib also inhibits other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.[1][8]

The inhibition of these key kinases by Dasatinib leads to the disruption of multiple oncogenic signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells.

Signaling Pathway of Dasatinib Action

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling and promoting apoptosis.

Preclinical Development

In Vitro Studies

Dasatinib has demonstrated potent inhibitory activity against a wide range of kinases in biochemical assays.

Table 1: Kinase Inhibition Profile of Dasatinib

| Kinase Target | IC50 (nM) | Reference |

| BCR-ABL | <1.0 | [10] |

| SRC | 0.5 | [10] |

| LCK | 0.4 | [11] |

| YES | 1.1 | [12] |

| FYN | <1.1 | [12] |

| c-KIT | 79 | [12] |

| EPHA2 | - | [8] |

| PDGFRβ | - | [8] |

Dasatinib also exhibits potent anti-proliferative activity in various cancer cell lines.

Table 2: IC50 Values of Dasatinib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| K562 | Chronic Myeloid Leukemia | 1 | [13] |

| TF-1 BCR/ABL | Erythroleukemia (BCR-ABL transfected) | 0.75 | [13] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 5.5 - 200 | [1] |

| A375 | Melanoma | 100-200 | [1] |

In Vivo Studies

Preclinical studies in animal models have demonstrated the in vivo efficacy of Dasatinib. In xenograft models using human CML cell lines, orally administered Dasatinib led to significant tumor growth inhibition and regression.[2]

Table 3: Pharmacokinetic Parameters of Dasatinib in Animal Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Oral Bioavailability (%) | Reference |

| Mouse | 1.25 (oral) | - | ~3 | - | - | [14] |

| Mouse | 2.5 (oral) | - | ~3 | - | - | [14] |

| Rat | - | - | - | - | 14-34 | [15] |

| Dog | - | - | - | - | 14-34 | [15] |

| Monkey | - | - | - | - | 14-34 | [15] |

Pharmacodynamic studies in these models showed that Dasatinib treatment resulted in the inhibition of BCR-ABL and its downstream signaling pathways in tumor tissues.[14]

Clinical Development

Dasatinib has undergone extensive clinical evaluation in patients with CML and Ph+ ALL who are resistant or intolerant to imatinib. The START (Src/Abl Tyrosine kinase inhibition Activity Research Trials of dasatinib) program comprised several key clinical trials.

Table 4: Efficacy of Dasatinib in Imatinib-Resistant/Intolerant CML Patients (START Trials)

| Trial | Patient Population | N | Dosing Regimen | Key Efficacy Endpoints | Reference |

| START-C | CML-CP | 387 | 70 mg BID | MCyR: 62%, CCyR: 53%, 24-month PFS: 80% | [16] |

| START-R | CML-CP | 101 | 70 mg BID | MCyR: 53%, CCyR: 44%, 24-month PFS: Favored Dasatinib over high-dose imatinib | [5][17] |

| START-A | CML-AP | 174 | 70 mg BID | Major Hematologic Response: 64%, MCyR: 39%, 12-month PFS: 66% | [14] |

A subsequent dose-optimization study, CA180-034, established that 100 mg once daily is the optimal dose for chronic phase CML, offering a favorable balance of efficacy and safety.[8]

Table 5: 7-Year Follow-up of CA180-034 in Imatinib-Resistant/Intolerant CML-CP

| Dosing Regimen | N | Major Molecular Response (MMR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |

| 100 mg QD | 167 | 46% | 42% | 65% | [8] |

| 70 mg BID | 168 | 46% | 44% | 68% | [8] |

Mechanisms of Resistance

Despite the high efficacy of Dasatinib, resistance can develop. The most common mechanism of resistance is the acquisition of point mutations in the BCR-ABL kinase domain. The T315I mutation is a notable example, conferring resistance to both imatinib and dasatinib.[13][16] Other mutations, such as F317L/I and V299L, have also been associated with dasatinib resistance.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a generic method for determining the IC50 of a compound against a specific kinase.

Workflow for In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate

-

ATP

-

Test compound (Dasatinib) dissolved in DMSO

-

Kinase reaction buffer

-

Microplate (e.g., 384-well)

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add the kinase and test compound to the wells of the microplate and incubate.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction.

-

Measure the signal (e.g., luminescence for ADP-Glo assay) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol measures the effect of a compound on the proliferation and viability of cancer cells.

Workflow for Cell Proliferation Assay

Caption: A typical workflow for a cell proliferation/viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Dasatinib stock solution in DMSO

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

Prepare serial dilutions of Dasatinib in complete medium.

-

Replace the medium in the wells with the medium containing different concentrations of Dasatinib. Include a vehicle control (DMSO).

-

Incubate the plate for 48 to 72 hours.

-

Add MTS or MTT reagent to each well and incubate for 1 to 4 hours.

-

If using MTT, add a solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phosphorylated Kinase Targets

This protocol is used to assess the effect of a compound on the phosphorylation status of specific proteins.

Procedure:

-

Culture cells and treat with Dasatinib at the desired concentration and for the specified duration.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-BCR-ABL, phospho-CrkL).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the signal to a loading control (e.g., β-actin or total protein).

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the antitumor activity of a compound in a mouse xenograft model.

Procedure:

-

Select an appropriate immunocompromised mouse strain (e.g., SCID or NOD/SCID mice).

-

Subcutaneously inject a suspension of human cancer cells (e.g., K562 for CML) into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer Dasatinib orally at the desired dose and schedule to the treatment group. The control group receives the vehicle.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blotting).

Conclusion

Dasatinib (BMS-354825) represents a significant advancement in the treatment of CML and Ph+ ALL, particularly for patients who have developed resistance to imatinib. Its multi-targeted kinase inhibition profile, coupled with its ability to bind to both active and inactive conformations of the ABL kinase, provides a powerful therapeutic strategy. The extensive preclinical and clinical development of Dasatinib has not only established its efficacy and safety but has also provided valuable insights into the mechanisms of TKI action and resistance. This technical guide serves as a comprehensive resource for researchers and clinicians, summarizing the key data and methodologies that have underpinned the successful development of this important anticancer agent.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. K562 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. K562 Xenograft Model | Xenograft Services [xenograft.net]

- 7. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. researchgate.net [researchgate.net]

- 11. towardsdatascience.com [towardsdatascience.com]

- 12. jchps.com [jchps.com]

- 13. youtube.com [youtube.com]

- 14. Graphviz [graphviz.org]

- 15. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 17. youtube.com [youtube.com]

Preclinical Profile of BMS-351: A Selective CYP17A1 Lyase Inhibitor for Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-351 is a potent, orally active, nonsteroidal inhibitor of CYP17A1 lyase, an enzyme critical in the androgen biosynthesis pathway. Developed for the potential treatment of castration-resistant prostate cancer (CRPC), this compound demonstrates high selectivity for the lyase function of CYP17A1 over its hydroxylase activity, as well as selectivity against other key steroidogenic enzymes. This selectivity profile suggests a potential for a favorable safety profile, minimizing the mineralocorticoid and glucocorticoid-related side effects associated with less selective inhibitors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.

Mechanism of Action: Targeting Androgen Synthesis

This compound exerts its therapeutic effect by inhibiting the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1). This enzyme is a crucial control point in the production of androgens, such as testosterone, which are primary drivers of prostate cancer growth and progression. By selectively blocking this step, this compound effectively reduces the levels of androgens, thereby depriving prostate cancer cells of the essential signals for their proliferation and survival.[1]

The androgen biosynthesis pathway is a complex cascade of enzymatic reactions. This compound's targeted inhibition of CYP17A1 lyase is a key intervention point in this pathway.

Caption: Simplified Androgen Biosynthesis Pathway and the inhibitory action of this compound.

Quantitative Data

The preclinical evaluation of this compound has generated significant quantitative data, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC50 (nM) |

| CYP17A1 Lyase | Human | 19 |

| CYP17A1 Lyase | Cynomolgus Monkey | 4 |

Data sourced from MedChemExpress, referencing Huang A, et al. (2015).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro CYP17A1 Lyase Inhibition Assay

A representative protocol for determining the in vitro inhibitory activity of this compound against CYP17A1 lyase is as follows:

-

Enzyme Source: Microsomes from cells engineered to express human or cynomolgus monkey CYP17A1.

-

Substrate: Radiolabeled 17α-hydroxypregnenolone is commonly used as a substrate for the lyase reaction.

-

Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system. The reaction is initiated by the addition of a cofactor, such as NADPH.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a strong acid or organic solvent.

-

Product Quantification: The amount of product formed (e.g., dehydroepiandrosterone - DHEA) is quantified. This can be achieved through methods like liquid scintillation counting (for radiolabeled substrates) or liquid chromatography-mass spectrometry (LC-MS).

-

IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: General workflow for an in vitro CYP17A1 lyase inhibition assay.

In Vivo Efficacy in Cynomolgus Monkeys

The in vivo efficacy of this compound was assessed in a castrated cynomolgus monkey model, which is a relevant preclinical model for evaluating androgen deprivation therapies.

-

Animal Model: Adult male cynomolgus monkeys were surgically castrated to remove the primary source of testosterone production (testes), thus mimicking the hormonal state of patients on androgen deprivation therapy.

-

Dosing: this compound was administered orally at a dose of 1.5 mg.[1][2]

-

Blood Sampling: Blood samples were collected at various time points before and after drug administration.

-

Biomarker Analysis: Plasma levels of testosterone and potentially other steroids (e.g., cortisol) were measured using a validated analytical method, such as LC-MS/MS.

-

Efficacy Endpoint: The primary efficacy endpoint was the reduction in circulating testosterone levels from baseline.

The study in castrated cynomolgus monkeys demonstrated a significant reduction in testosterone levels following a 1.5 mg dose of this compound, with minimal effects on glucocorticoid and mineralocorticoid levels, highlighting its selectivity.[1][2]

Selectivity Profile

A key feature of this compound is its selectivity for CYP17A1 lyase over other cytochrome P450 enzymes involved in steroidogenesis, such as CYP11B1 and CYP21A2.[1][3] Inhibition of these enzymes can lead to the accumulation of mineralocorticoids and a subsequent decrease in cortisol, necessitating co-administration of corticosteroids to manage side effects. The high selectivity of this compound suggests it may avoid these off-target effects.

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective inhibitor of CYP17A1 lyase for the treatment of castration-resistant prostate cancer. Its mechanism of action, coupled with a favorable selectivity profile, suggests the potential for a differentiated therapeutic agent with an improved safety profile compared to existing therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with CRPC.

References

The Role of BMS-354825 (Dasatinib) in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-354825, also known as Dasatinib, is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases. Initially developed for the treatment of chronic myeloid leukemia, its mechanism of action extends to signaling pathways implicated in the progression of solid tumors, including prostate cancer. This technical guide provides an in-depth overview of the preclinical and clinical research defining the role of Dasatinib in prostate cancer. It details the molecular targets, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the core signaling pathways involved.

Introduction

Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy is the standard of care for advanced disease, many patients eventually develop castration-resistant prostate cancer (CRPC), necessitating alternative therapeutic strategies. The Src family kinases (SFKs) are non-receptor tyrosine kinases that are frequently overexpressed and activated in prostate cancer, playing a crucial role in tumor progression, metastasis, and the development of castration resistance. Dasatinib (BMS-354825) has emerged as a promising therapeutic agent due to its potent inhibition of SFKs and other key oncogenic kinases.

Mechanism of Action

Dasatinib is a multi-targeted kinase inhibitor. Its primary mechanism of action in prostate cancer is the inhibition of Src family kinases (SFKs), including Src and Lyn.[1][2] This inhibition occurs at low nanomolar concentrations. Downstream of SFKs, Dasatinib also inhibits the phosphorylation of focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS), proteins critical for cell adhesion, migration, and invasion.[1][2]

Beyond the SFK pathway, Dasatinib targets a range of other tyrosine kinases implicated in prostate cancer progression, including:

-

BCR-Abl: While the primary target in CML, its role in prostate cancer is less defined.[3][4]

-

c-Kit: A receptor tyrosine kinase involved in cell survival and proliferation.[3][4]

-

Platelet-derived growth factor receptor (PDGFRβ): Plays a role in angiogenesis and tumor growth.[3][4]

-

Ephrin type-A receptor 2 (EphA2): Involved in cell migration and invasion.[4][5]

-

Ack1 (Activated Cdc42-associated kinase 1): Phosphorylates the androgen receptor, promoting its activity in a castration-resistant setting.[6]

By inhibiting these pathways, Dasatinib disrupts key cellular processes in prostate cancer, including proliferation, survival, migration, invasion, and bone metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of Dasatinib in prostate cancer.

Table 1: In Vitro Inhibitory Activity of Dasatinib

| Target Kinase | Cell Line | IC50 Value | Reference |

| Lyn | Recombinant | 8.5 nmol/L | [1] |

| Src | Recombinant | 3.0 nmol/L | [1] |

| Bcr-Abl | - | <1.0 nM | [7] |

| c-Kit | - | 79 nM | [7] |

| PC3 (prostate cancer) | PC3 | 9.4 nM | [7] |

| DU145 (prostate cancer) | DU145 | > 1000 nM | [8] |

Table 2: Clinical Trial Efficacy of Dasatinib in Castration-Resistant Prostate Cancer (CRPC)

| Study ID | Treatment | Patient Population | Key Efficacy Endpoints | Reference |

| Phase II (Unnamed) | Dasatinib | Chemotherapy-naïve mCRPC | Disease control rate (RECIST): 67% (10/15 patients had stable disease) | [5] |

| Bone scan at 12 weeks: 16/27 patients stable, 1 improved | [5] | |||

| Improved PSA doubling time: 80.1% (29/36 patients) | [5] | |||

| ≥ 35% decrease in uNTx: 57% (21/37 patients) | [5] | |||

| CA180085 | Dasatinib | Chemotherapy-naïve mCRPC | Reduction in bone alkaline phosphatase at week 12: 60% (24/40 patients) | [3] |

| Normalization of elevated urinary N-telopeptide: 53% (8/15 patients) | [3] | |||

| Phase II (Unnamed) | Dasatinib | mCRPC post-chemotherapy | Disease control rate at 8 weeks: 18.5% (5/27 patients) | [9] |

| Partial response: 3.7% (1/27 patients) | [9] | |||

| Phase I/II | Dasatinib + Docetaxel | mCRPC | RECIST response rate: 60% | [4] |

| Disease control rate: 77% | [4] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by Dasatinib in prostate cancer.

Caption: Dasatinib's multifaceted mechanism of action in prostate cancer.

Experimental Protocols

The following are generalized protocols for key in vitro experiments to assess the activity of Dasatinib.

In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of Dasatinib on purified kinases.

Workflow Diagram:

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of Dasatinib in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer containing a buffer salt (e.g., Tris-HCl), MgCl₂, and other necessary co-factors.

-

Prepare a solution of the recombinant active kinase (e.g., Lyn or Src).

-

Prepare a solution of the kinase substrate.

-

Prepare a solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) or unlabeled, depending on the detection method.

-

-

Reaction Setup:

-

In a microplate, combine the kinase, substrate, and different concentrations of Dasatinib. Include a vehicle control (DMSO).

-

Pre-incubate for a short period at a controlled temperature (e.g., 30°C).

-

-

Reaction Initiation and Termination:

-

Initiate the kinase reaction by adding the ATP solution.

-

Allow the reaction to proceed for a defined time (e.g., 10-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.

-

-

Detection and Analysis:

-

Quantify the amount of phosphorylated substrate. This can be done through various methods, such as scintillation counting for radiolabeled ATP, or using a phosphospecific antibody in an ELISA format.

-

Plot the percentage of kinase inhibition against the log concentration of Dasatinib.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Cell Proliferation/Viability Assay (MTS/MTT Assay)

This protocol measures the effect of Dasatinib on the viability and proliferation of prostate cancer cell lines.

Workflow Diagram:

Caption: Workflow for a cell proliferation/viability assay.

Methodology:

-

Cell Seeding:

-

Culture prostate cancer cell lines (e.g., DU-145, LNCaP) under standard conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of Dasatinib in complete medium. Final concentrations may range from 0.1 nM to 10 µM.

-

Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of Dasatinib. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTS/MTT Addition and Reading:

-

Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubate for 1 to 4 hours. For MTT assays, a solubilization step is required.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of Dasatinib to determine the IC50 value.

-

Western Blotting for Phosphoprotein Analysis

This protocol is used to assess the effect of Dasatinib on the phosphorylation of target proteins within the signaling pathway.

Methodology:

-

Cell Culture and Treatment:

-

Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of Dasatinib (e.g., 100 nM) for various time points (e.g., 2, 6, 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src, anti-phospho-FAK) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β-actin).

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation levels.

-

Resistance Mechanisms

Despite its initial efficacy, resistance to Dasatinib can develop. The mechanisms of resistance in prostate cancer are not fully elucidated but are thought to involve:

-

Activation of bypass signaling pathways: Upregulation of alternative survival pathways can compensate for the inhibition of Src and other targeted kinases.

-

Alterations in the tumor microenvironment: Changes in the interactions between tumor cells and the surrounding stroma can reduce drug efficacy.

-

Androgen Receptor (AR) signaling alterations: While Dasatinib can inhibit AR phosphorylation by Ack1 and Src, other mechanisms of AR reactivation may emerge.[6]

Conclusion

BMS-354825 (Dasatinib) is a multi-targeted kinase inhibitor with significant preclinical and clinical activity in prostate cancer. Its ability to inhibit key signaling pathways involved in tumor growth, metastasis, and bone remodeling provides a strong rationale for its use, particularly in the context of castration-resistant disease. Further research is needed to identify predictive biomarkers to select patients most likely to respond to Dasatinib therapy and to develop strategies to overcome resistance. This guide provides a comprehensive technical overview to support ongoing research and development efforts in this area.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Long-term use of dasatinib in patients with metastatic castration-resistant prostate cancer after receiving the combination of dasatinib and docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. Dasatinib inhibits site-specific tyrosine phosphorylation of androgen receptor by Ack1 and Src kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. A phase II trial of dasatinib in patients with metastatic castration-resistant prostate cancer treated previously with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Dasatinib (BMS-354825): A Comprehensive Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Dasatinib, also known as BMS-354825, is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] Initially developed as a dual SRC/ABL kinase inhibitor, its clinical efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) has established it as a critical therapeutic agent.[1][2] This technical guide provides an in-depth overview of the selectivity profile of Dasatinib, complete with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

Kinase Selectivity Profile

Dasatinib is a multi-targeted kinase inhibitor, demonstrating high potency against the BCR-ABL fusion protein and the SRC family of kinases.[1][3] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy against many imatinib-resistant BCR-ABL mutants.[4] Beyond its primary targets, Dasatinib exhibits inhibitory activity against a range of other kinases, including c-KIT, ephrin receptors, and platelet-derived growth factor receptor (PDGFR) β.[1][5]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against a panel of kinases, compiled from various in vitro kinase assays. These values highlight the promiscuous nature of Dasatinib's inhibitory activity, which accounts for both its therapeutic effects and potential off-target toxicities.

| Kinase Target | IC50 (nM) | Notes |

| Primary Targets | ||

| ABL | <1 - 9 | [6][7] |

| SRC | 0.5 - 16 | [6] |

| LYN | 0.5 - 16 | [8] |

| FYN | 0.5 - 16 | [2] |

| YES | 0.5 - 16 | [1] |

| Other Significant Targets | ||

| c-KIT | 79 | [9] |

| PDGFRβ | - | [1] |

| EphA2 | - | [1] |

| Selected Off-Targets | ||

| Csk | 4.4 - 7 | [10] |

| p38α | - | [11] |

| BTK | - | [12] |

| TEC | - | [13] |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.[6]

Experimental Protocols

The determination of Dasatinib's selectivity profile relies on a variety of robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay quantifies the inhibitory activity of Dasatinib by measuring the amount of ADP produced during a kinase reaction. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.[6]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate peptide

-

Dasatinib (or other test compounds)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white, opaque assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of Dasatinib in a suitable kinase reaction buffer. A vehicle control (e.g., DMSO) should also be included.[6]

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted Dasatinib or vehicle control to the wells of a 384-well plate.[1]

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.[1]

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the kinase-specific substrate.[1]

-

Incubate the plate for 60 minutes at 30°C.[1]

-

-

Signal Detection:

-

Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[1]

-

Incubate the plate for 40 minutes at room temperature.[1]

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]

-

Incubate the plate for 30-60 minutes at room temperature, protected from light.[1]

-

-

Data Acquisition and Analysis:

Cell-Based Proliferation/Viability Assay (MTS/MTT Assay)

This colorimetric assay measures the effect of Dasatinib on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Dasatinib

-

Complete cell culture medium

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.[14]

-

-

Drug Treatment:

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[14]

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1 to 4 hours at 37°C.[14]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Phosphorylated Kinase Targets

This technique is used to assess the effect of Dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins, providing insight into its mechanism of action within the cellular context.

Materials:

-

Cancer cell line of interest

-

6-well plates or culture dishes

-

Dasatinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-phospho-SRC, anti-total-SRC)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

-

SDS-PAGE and Transfer:

-

Antibody Incubation:

-

Detection and Analysis:

Signaling Pathways Inhibited by Dasatinib

Dasatinib exerts its therapeutic effects by inhibiting key signaling cascades involved in cell proliferation, survival, migration, and adhesion. The primary signaling pathways affected by Dasatinib include those downstream of BCR-ABL and SRC family kinases.

BCR-ABL Signaling Pathway

In CML, the constitutively active BCR-ABL tyrosine kinase drives the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[17] Dasatinib effectively inhibits BCR-ABL autophosphorylation, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.[18]

SRC Family Kinase Signaling Pathway

SRC family kinases play crucial roles in various cellular processes, including cell adhesion, migration, and invasion.[8] Dasatinib's inhibition of SRC kinases leads to the dephosphorylation of downstream targets such as focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS), resulting in the suppression of cell motility and invasion.[8][19]

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ashpublications.org [ashpublications.org]

- 8. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. benchchem.com [benchchem.com]

- 15. Dasatinib (#9052) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 16. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BMS-351, a Selective CYP17A1 Lyase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to BMS-351, a potent and selective nonsteroidal inhibitor of CYP17A1 lyase. The information is intended to support research and development efforts in the field of oncology, particularly for castration-resistant prostate cancer (CRPC).

Core Compound Details: this compound

This compound, with the CAS number 1370001-71-0 , is a novel small molecule investigated for its therapeutic potential in hormone-dependent cancers.[1][2][3][4] Its systematic IUPAC name is 4-(4-methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and interpretation of experimental results.

| Property | Value |

| CAS Number | 1370001-71-0 |

| Molecular Formula | C15H12F3N3 |

| Molecular Weight | 291.28 g/mol |

| Exact Mass | 291.0983 |

| Appearance | Solid |

| Boiling Point | 404.5 ± 55.0 °C at 760 mmHg |

| Flash Point | 198.4 ± 31.5 °C |

| Density | 1.3 ± 0.1 g/cm³ |

Mechanism of Action and Therapeutic Rationale

This compound is a potent and selective inhibitor of the lyase activity of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3][5][6] CYP17A1 possesses dual enzymatic functions: a 17α-hydroxylase activity and a 17,20-lyase activity.[7] While the hydroxylase activity is involved in the production of glucocorticoids, the lyase activity is essential for the synthesis of androgens.[7] In castration-resistant prostate cancer, the continued production of androgens in the adrenal glands and within the tumor microenvironment drives disease progression.

By selectively inhibiting the 17,20-lyase function, this compound aims to reduce androgen levels without significantly affecting glucocorticoid synthesis, a limitation of earlier non-selective CYP17A1 inhibitors which often necessitate co-administration of corticosteroids to manage adrenal insufficiency.[1][6] This targeted approach is anticipated to offer a more favorable safety profile.[1]

Below is a diagram illustrating the steroidogenesis pathway and the specific point of inhibition by this compound.

Caption: Steroidogenesis pathway showing the dual activities of CYP17A1 and the selective inhibition of the 17,20-lyase activity by this compound.

Efficacy and Selectivity Data

In vitro studies have demonstrated the potent and selective inhibitory activity of this compound. The following table summarizes the key quantitative data.

| Target | Species | IC50 (nM) | Notes |

| CYP17A1 Lyase | Human | 19 | [5] |

| CYP17A1 Lyase | Cynomolgus Monkey | 4 | [5] |

| CYP11B1 | Human & Cynomolgus | >7500 | High selectivity over aldosterone synthase. |

| CYP21A2 | Human & Cynomolgus | >7500 | High selectivity over 21-hydroxylase. |

The high IC50 values against CYP11B1 and CYP21A2 underscore the remarkable selectivity of this compound, suggesting a lower potential for off-target effects related to mineralocorticoid and glucocorticoid synthesis.[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.

In Vitro CYP17A1 Lyase Activity Assay

The inhibitory activity of this compound on CYP17A1 lyase was determined using a recombinant human enzyme system.

Materials:

-

Recombinant human CYP17A1 enzyme

-

NADPH-P450 reductase

-

Cytochrome b5

-

17α-Hydroxyprogesterone (substrate)

-

This compound (test compound)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH

Procedure:

-

A reaction mixture is prepared containing CYP17A1, NADPH-P450 reductase, and cytochrome b5 in a potassium phosphate buffer.

-

This compound, at varying concentrations, is pre-incubated with the enzyme mixture.

-

The enzymatic reaction is initiated by the addition of the substrate, 17α-hydroxyprogesterone, and NADPH.

-

The reaction is allowed to proceed at 37°C for a specified time.

-

The reaction is terminated, and the product (androstenedione) is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Pharmacodynamic Study in Cynomolgus Monkeys

To assess the in vivo activity of this compound, a pharmacodynamic study was conducted in castrated cynomolgus monkeys, a relevant preclinical model.

Study Design:

-

Animals: Castrated male cynomolgus monkeys.

-

Treatment: this compound administered orally.

-

Dosage: A specific dose, for instance 1.5 mg/kg, was administered.[6]

-

Sample Collection: Blood samples were collected at various time points post-dosing.

-

Analysis: Serum levels of testosterone and cortisol were measured to assess the effect on androgen production and potential impact on glucocorticoid levels.

The results from such studies are crucial for establishing proof-of-concept and for guiding dose selection in subsequent clinical trials.

The following diagram outlines a generalized workflow for the preclinical evaluation of a CYP17A1 inhibitor like this compound.

Caption: A representative experimental workflow for the preclinical development of a CYP17A1 inhibitor.

Conclusion

This compound is a promising preclinical candidate for the treatment of castration-resistant prostate cancer.[1] Its high potency and exceptional selectivity for the lyase activity of CYP17A1 offer the potential for a superior therapeutic window compared to less selective agents. The data presented in this guide provide a solid foundation for further research and development of this compound. The detailed experimental protocols serve as a valuable resource for scientists working to build upon these findings.

References

- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CYP17A1 lyase inhibitor | Probechem Biochemicals [probechem.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | nonsteroidal CYP17A1 lyase inhibitor | CAS# 1370001-71-0 | InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP17A1 - Wikipedia [en.wikipedia.org]

Target Validation of BMS-351 in Castration-Resistant Prostate Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-351 is a potent and selective nonsteroidal inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2] This document provides a comprehensive technical guide on the target validation of this compound, specifically focusing on its potential application in the treatment of castration-resistant prostate cancer (CRPC). CRPC is an advanced form of prostate cancer that progresses despite androgen deprivation therapy, often driven by intratumoral androgen synthesis. By selectively inhibiting the 17,20-lyase activity of CYP17A1, this compound aims to abrogate this androgen production, thereby impeding tumor growth.

Molecular Target: CYP17A1 Lyase

The molecular target of this compound is the 17,20-lyase function of CYP17A1. This enzyme catalyzes the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for testosterone and dihydrotestosterone (DHT). In the context of CRPC, upregulation of CYP17A1 in the adrenal glands, and even within the tumor microenvironment, contributes to the persistent androgen receptor signaling that fuels cancer progression. This compound was designed to be a selective inhibitor of the lyase activity over the 17α-hydroxylase activity of CYP17A1, as well as other key steroidogenic enzymes like CYP11B1 and CYP21A2, to minimize off-target effects on cortisol and aldosterone synthesis.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | IC50 (nM) | Selectivity (Hydroxylase/Lyase Ratio) | Reference |

| CYP17A1 Lyase Activity | Human | 19 | 10 | [1] |

| Cynomolgus Monkey | 4 | - | [1] | |

| CYP17A1 Hydroxylase Activity | Human | 190 | - | [1] |

| CYP11B1 Inhibition | - | >10,000 | - | [1] |

| CYP21A2 Inhibition | - | >10,000 | - | [1] |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Castrated Cynomolgus Monkeys

| Compound | Dose | Route of Administration | Effect on Testosterone Levels | Reference |

| This compound | 1.5 mg/kg | - | Remarkable reduction | [1][2] |

Specific percentage of testosterone reduction was not detailed in the available literature.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Androgen Synthesis and Inhibition by this compound

Caption: Androgen synthesis pathway and the inhibitory action of this compound on CYP17A1 lyase.

Experimental Workflow for In Vitro CYP17A1 Lyase Inhibition Assay

Caption: Generalized workflow for determining the in vitro inhibitory activity of this compound.

Experimental Protocols

Detailed experimental protocols for the specific this compound studies are not publicly available. However, based on standard methodologies, the following provides an overview of the likely protocols used.

In Vitro CYP17A1 Enzymatic Assay

-

Objective: To determine the IC50 of this compound against CYP17A1 lyase and hydroxylase activities.

-

Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 reductase in a suitable expression system (e.g., insect cells).

-

Substrate: For lyase activity, radiolabeled 17α-hydroxypregnenolone (e.g., [³H]-17α-hydroxypregnenolone) is commonly used. For hydroxylase activity, radiolabeled pregnenolone is used.

-

Procedure:

-